REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:8][C:9]1[CH:10]=[C:11]([OH:16])[CH:12]=[C:13]([CH3:15])[CH:14]=1>CN(C=O)C>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[O:16][C:11]1[CH:12]=[C:13]([CH3:15])[CH:14]=[C:9]([CH3:8])[CH:10]=1
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Name
|
Chxn-Py-Al
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Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
292 μL
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
244 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)O
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Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
General procedure A (110° C., 24 hours)
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Duration
|
24 h
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Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)OC1=CC(=CC(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |